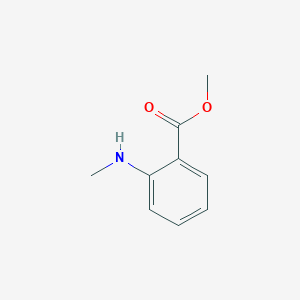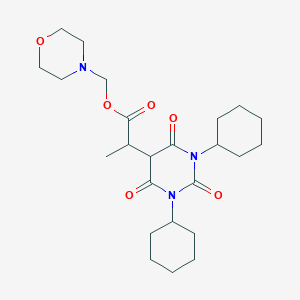
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate, also known as MDP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MDP is a derivative of the well-known drug thalidomide and has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor properties. In
Aplicaciones Científicas De Investigación
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has shown promising results in various scientific research applications. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to have immunomodulatory properties, making it a potential treatment for autoimmune diseases such as multiple sclerosis and lupus. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to have anti-tumor properties, making it a potential treatment for various types of cancer.
Mecanismo De Acción
The mechanism of action of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is not fully understood, but it is believed to involve the modulation of the immune system. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to activate the NOD2 receptor, which is involved in the recognition of bacterial peptidoglycans. This activation leads to the production of cytokines and chemokines, which are involved in the regulation of the immune response. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation.
Efectos Bioquímicos Y Fisiológicos
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to have various biochemical and physiological effects. It has been shown to increase the production of anti-inflammatory cytokines such as IL-10 and reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to increase the phagocytic activity of macrophages, which are involved in the clearance of pathogens and cellular debris. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also water-soluble, making it easy to administer to cells and animals. However, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has some limitations for lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has not been extensively studied in vivo, so its effects in animals are not well-known.
Direcciones Futuras
There are several future directions for the study of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate. One direction is the further elucidation of its mechanism of action. Understanding how Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate modulates the immune system could lead to the development of more effective treatments for inflammatory and autoimmune diseases. Another direction is the study of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate in animal models. Understanding the effects of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate in vivo could lead to the development of more effective cancer treatments. Additionally, the synthesis of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate derivatives could lead to the development of more potent and selective compounds for scientific research.
Métodos De Síntesis
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate can be synthesized through a multi-step process that involves the reaction of thalidomide with various reagents. The first step involves the conversion of thalidomide to 5-hydroxythalidomide, which is then reacted with morpholine and formaldehyde to form the morpholin-4-ylmethyl derivative. The final step involves the reaction of the morpholin-4-ylmethyl derivative with 1,3-dicyclohexylurea to form Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate. The synthesis of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is a complex process that requires expertise in organic chemistry.
Propiedades
Número CAS |
129750-91-0 |
|---|---|
Nombre del producto |
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate |
Fórmula molecular |
C24H37N3O6 |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate |
InChI |
InChI=1S/C24H37N3O6/c1-17(23(30)33-16-25-12-14-32-15-13-25)20-21(28)26(18-8-4-2-5-9-18)24(31)27(22(20)29)19-10-6-3-7-11-19/h17-20H,2-16H2,1H3 |
Clave InChI |
YVHRNTICSJDWJI-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OCN4CCOCC4 |
SMILES canónico |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OCN4CCOCC4 |
Sinónimos |
morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-y l)propanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



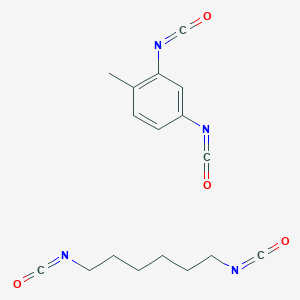
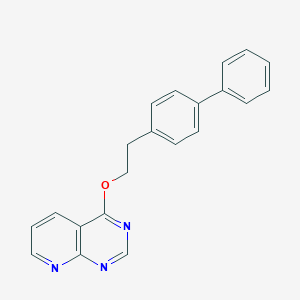
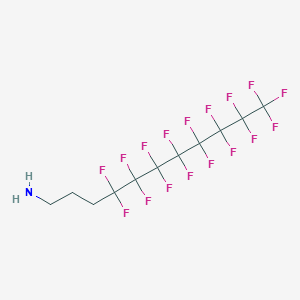
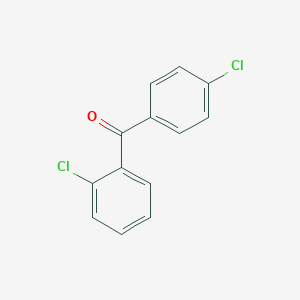
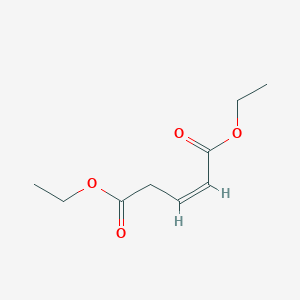
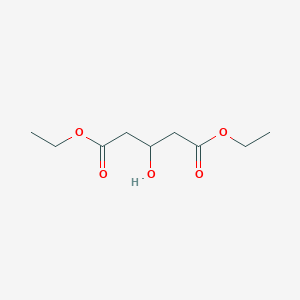
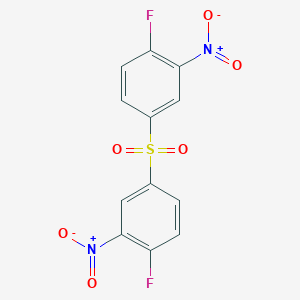
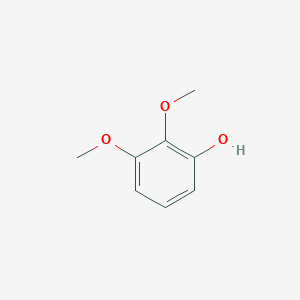
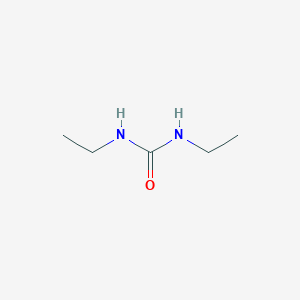
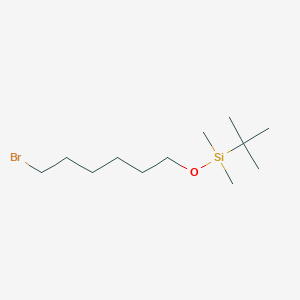
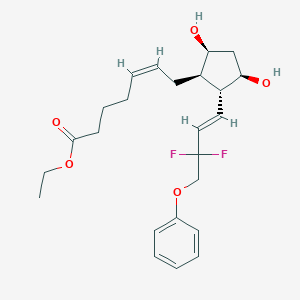
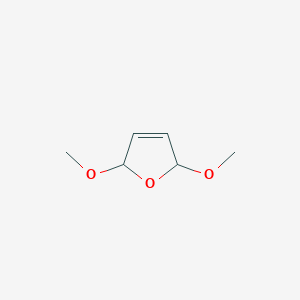
![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
